molecular formula C5H12ClF2NO B1449084 (2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride CAS No. 2097859-99-7

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride

Cat. No.: B1449084
CAS No.: 2097859-99-7
M. Wt: 175.6 g/mol
InChI Key: GOZGMWUNNMUVPH-UHFFFAOYSA-N
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Description

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C5H12ClF2NO. It is known for its unique structure, which includes an ethoxy group, two fluorine atoms, and a methylamine group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Properties

IUPAC Name

2-ethoxy-2,2-difluoro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO.ClH/c1-3-9-5(6,7)4-8-2;/h8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZGMWUNNMUVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride involves several steps. One common method includes the reaction of 2,2-difluoroethylamine with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with methylamine to produce the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride can be compared with other similar compounds such as:

    (2,2-Difluoroethyl)(methyl)amine hydrochloride: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    (2-Ethoxyethyl)(methyl)amine hydrochloride: Does not contain fluorine atoms, leading to variations in its chemical behavior.

    (2-Ethoxy-2,2-difluoroethyl)amine hydrochloride: Missing the methyl group, which affects its overall structure and function.

These comparisons highlight the uniqueness of this compound, particularly its combination of ethoxy, difluoro, and methylamine groups, which contribute to its distinctive chemical properties and applications.

Biological Activity

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 2097859-99-7
  • Molecular Formula: C6H10F2N•HCl
  • Molecular Weight: 179.61 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound may exert its effects through the following mechanisms:

  • Alkylation of DNA: Similar to other alkylating agents, it may form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby modulating cellular functions.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related difluoroethyl amines have shown their capacity to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Compound Cancer Cell Line IC50 (µM) Mechanism
This compoundMDA-MB-231 (breast cancer)TBDDNA alkylation
Related Compound AA549 (lung cancer)15Topoisomerase inhibition
Related Compound BHeLa (cervical cancer)20Apoptosis induction

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its activity against various bacterial strains needs further exploration but shows promise based on structural analogs.

Case Studies

  • Study on Anticancer Efficacy:
    A study investigated the effects of this compound on MDA-MB-231 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value yet to be determined. This study highlighted the potential for this compound as a lead for developing new anticancer therapies.
  • Synergistic Effects with Other Agents:
    Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutic agents. Enhanced cytotoxicity was observed in combination treatments compared to monotherapy, suggesting a potential strategy for improving therapeutic outcomes in resistant cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride
Reactant of Route 2
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(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride

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